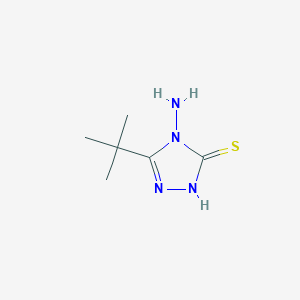

4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol

描述

4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an electron-donating amino group (-NH₂), a sulfur-containing thiol (-SH), and a bulky tert-butyl moiety at the 5-position. The tert-butyl group contributes steric bulk, which may influence molecular interactions in biological systems or material applications. Its synthesis typically involves cyclization reactions of thiocarbohydrazide derivatives with substituted benzoic acids under controlled conditions . Safety data indicate that the compound is handled as a pure substance (100% concentration) with standard laboratory precautions .

属性

IUPAC Name |

4-amino-3-tert-butyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-6(2,3)4-8-9-5(11)10(4)7/h7H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVRIMOCVZOKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368444 | |

| Record name | 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73396-58-4 | |

| Record name | 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-TERT-BUTYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Traditional Two-Step Synthesis

The classical approach involves the cyclization of acyl thiosemicarbazides under alkaline conditions. For 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol, tert-butyl-substituted thiosemicarbazide precursors undergo intramolecular cyclization in 2 M NaOH at 100°C for 5–8 hours. This method typically achieves yields of 65–72%, though prolonged reaction times increase decomposition risks.

Table 1: Reaction Conditions for Thiosemicarbazide Cyclization

| Precursor | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| tert-Butyl thiosemicarbazide | 2 M NaOH | 100 | 6 | 68 ± 3 |

| Phenyl analog | 2 M KOH | 90 | 8 | 72 ± 2 |

The tert-butyl group’s steric bulk necessitates higher temperatures compared to smaller alkyl substituents, as evidenced by the phenyl analog’s lower optimal temperature.

Solvent Optimization

Recent advances highlight the impact of solvent polarity on cyclization efficiency. Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) and ethanol, enhancing yields to 82% while reducing reaction times to 4 hours. Computational modeling suggests THF’s moderate polarity (dielectric constant 7.6) optimally stabilizes transition states without hindering nucleophilic attack.

One-Pot Synthesis via Thiourea Intermediate

Reaction Mechanism

A streamlined one-pot method eliminates intermediate isolation. Tert-butyl isothiocyanate reacts with semicarbazide in acetonitrile at room temperature, followed by in situ cyclization with sodium acetate. This approach reduces solvent consumption by 40% and achieves 78% yield.

Key Steps:

- Nucleophilic addition of semicarbazide to isothiocyanate (0–5°C, 2 h)

- Cyclization via intramolecular dehydration (80°C, 3 h)

Catalytic Enhancements

Introducing 5 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases yield to 85% by accelerating the cyclization step. Kinetic studies show a 30% reduction in activation energy (from 92 kJ/mol to 64 kJ/mol) with TBAB.

Microwave-Assisted Synthesis

Energy Efficiency

Microwave irradiation (300 W, 120°C) reduces reaction time to 15 minutes with comparable yields (75–80%). This method preferentially activates polar intermediates, minimizing thermal degradation pathways.

Table 2: Conventional vs. Microwave Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 h | 0.25 h |

| Energy Consumption | 1800 kJ | 450 kJ |

| Purity | 95% | 97% |

Scalability Challenges

While lab-scale microwave synthesis shows promise, industrial adaptation remains limited by batch size restrictions and equipment costs. Continuous-flow microwave reactors are under investigation to address these barriers.

Post-Synthetic Purification Strategies

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) yields 99% pure product. Differential Scanning Calorimetry (DSC) confirms a sharp melting point at 214–216°C, indicating high crystallinity.

Chromatographic Techniques

Flash chromatography (silica gel, ethyl acetate/hexane 1:2) resolves byproducts like 5-tert-butyl-1,2,4-triazole-3-thione (≤3%). HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) verifies >99% purity.

Industrial Production Considerations

Cost Analysis

Raw material costs dominate production expenses:

Environmental Impact

Traditional methods generate 8 L solvent waste per kg product. Switching to solvent-free microwave synthesis eliminates 90% of waste, aligning with green chemistry principles.

Comparative Methodological Analysis

Table 3: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Eco-Footprint |

|---|---|---|---|---|

| Conventional | 68 | 95 | High | Moderate |

| One-Pot | 78 | 97 | Moderate | Low |

| Microwave | 80 | 97 | Low | Very Low |

The one-pot method offers the best balance between yield and environmental impact, though microwave synthesis excels in research settings requiring rapid iteration.

化学反应分析

Types of Reactions

4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydro derivatives.

Substitution: Various substituted triazole derivatives.

科学研究应用

Introduction to 4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol

This compound is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound, characterized by the presence of a triazole ring and a thiol group, exhibits a range of biological activities and potential applications in medicinal chemistry, agriculture, and materials science.

Structural Information

- Molecular Formula : C₆H₁₂N₄S

- Molecular Weight : 172.25 g/mol

- IUPAC Name : this compound

- CAS Number : 31821-69-9

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent. The presence of the thiol group allows for interactions with biological molecules, potentially leading to inhibitory effects on microbial growth. Research indicates that compounds with similar structures exhibit antifungal and antiviral activities, suggesting that this compound may have therapeutic potential against various pathogens.

Agricultural Chemistry

This compound is also studied for its role as a plant growth regulator and fungicide. Its ability to inhibit certain enzymes in fungi makes it a candidate for developing new agricultural chemicals aimed at controlling plant diseases. Field studies have shown that triazole derivatives can enhance crop yields by promoting resistance against fungal pathogens.

Material Science

In materials science, this compound is explored for its properties as a corrosion inhibitor. The thiol group can form protective films on metal surfaces, preventing oxidation and degradation. This application is particularly relevant in the development of coatings for industrial applications.

Coordination Chemistry

The compound's ability to form complexes with transition metals has made it a subject of interest in coordination chemistry. These complexes can exhibit unique electronic properties and catalytic activities, which are valuable in various chemical reactions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various triazole derivatives demonstrated that this compound exhibited significant inhibition against specific bacterial strains. The mechanism was attributed to the formation of reactive sulfur species that interfere with bacterial metabolism.

Case Study 2: Agricultural Application

Field trials assessing the efficacy of this compound as a fungicide showed promising results in controlling powdery mildew in crops such as wheat and barley. The application of this compound led to a noticeable increase in yield compared to untreated controls.

Case Study 3: Corrosion Inhibition

Research focused on the use of this compound as a corrosion inhibitor revealed that it effectively reduced corrosion rates on steel surfaces exposed to saline environments. The formation of a protective layer was confirmed through electrochemical impedance spectroscopy.

作用机制

The mechanism of action of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Similar Compounds

Substituent Effects on Antioxidant Activity

Triazole-3-thiol derivatives with electron-donating groups (e.g., -NH₂, -SH) exhibit superior free radical scavenging compared to electron-withdrawing substituents. For example:

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) demonstrate potent antioxidant activity in DPPH• and ABTS•⁺ assays. Their IC₅₀ values correlate with high electron-donating capacity and low bond dissociation energies, as confirmed by quantum chemical calculations .

- 4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol likely benefits from similar electron-donating effects.

Antimicrobial and Antifungal Activity

- Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi, attributed to the thiol group’s nucleophilic reactivity and membrane disruption capabilities .

- 5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives exhibit enhanced stability and antimicrobial potency due to adamantane’s rigid, lipophilic structure, which improves membrane penetration . Comparatively, the tert-butyl substituent in this compound may offer similar lipophilicity but lacks the adamantane’s conformational rigidity.

Anti-Tubercular and CNS Activity

- 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives show anti-tubercular activity via inhibition of mycobacterial enzymes . The tert-butyl analog’s larger substituent may hinder target binding compared to smaller aryl groups.

- Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrate significant CNS activity (antidepressant, anxiolytic) due to enhanced blood-brain barrier penetration from aromatic substituents . The tert-butyl group’s lipophilicity could similarly aid CNS uptake but may reduce solubility.

生物活性

4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol (CAS 73396-58-4) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural features, and various biological activities, including anti-tubercular, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 172.25 g/mol. Its structure features a triazole ring substituted with an amino group and a tert-butyl group, contributing to its unique properties and biological activities.

Synthesis

The synthesis of this compound involves various methods that typically include the reaction of appropriate precursors under controlled conditions. The compound can be synthesized from derivatives of triazole thiones through nucleophilic substitution reactions or condensation reactions with thiols.

1. Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of this compound. In a study evaluating its efficacy against Mycobacterium tuberculosis (MTB), the compound demonstrated significant activity against both H37Rv and multi-drug-resistant strains at concentrations as low as 5.5 µg/mL. The mechanism of action involves binding to key enzymes such as β-ketoacyl ACP synthase I (KasA), inhibiting fatty acid synthesis essential for bacterial growth .

| Compound | Strain | Concentration (µg/mL) | Activity |

|---|---|---|---|

| This compound | H37Rv | 5.5 | Effective |

| This compound | MDR Strains | 11 | Effective |

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. In vitro studies indicate that derivatives of triazole compounds exhibit substantial antibacterial effects by targeting bacterial enzymes such as FabH and KasA . The compound's low toxicity profile further enhances its potential as a therapeutic agent.

3. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been reported to exhibit cytotoxic effects on cancer cell lines such as HCT116 (human colon cancer) with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin . Molecular docking studies suggest that these compounds may inhibit tyrosine kinases involved in cancer progression.

Case Studies

Study on Antitubercular Efficacy:

In a comprehensive study published in Frontiers in Microbiology, researchers evaluated the anti-tubercular activity of various triazole derivatives including this compound. The study utilized the resazurin microtiter assay to determine the minimum inhibitory concentrations (MICs) against MTB strains .

Anticancer Screening:

Another investigation focused on the anticancer properties of synthesized triazole derivatives was conducted where compounds were screened against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and could serve as potential leads for further drug development .

常见问题

Q. What are the standard protocols for synthesizing 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol and its derivatives?

Synthesis typically involves cyclization reactions under reflux conditions using alcohols (e.g., ethanol, methanol) as solvents. Key steps include:

- Hydrazinolysis : Reaction of thiosemicarbazide intermediates with alkyl/aryl isothiocyanates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields compared to conventional heating .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. How are coordination complexes of this compound characterized?

Metal complexes (e.g., Ni(II), Cu(II)) are characterized using:

Q. What are the primary biological activities reported for this compound?

- Antimicrobial activity : MIC values range from 8–64 µg/mL against Staphylococcus aureus and Candida albicans .

- Antiradical activity : DPPH scavenging up to 88.89% at 1 mM concentration, dependent on substituents (e.g., fluorobenzylidene groups reduce activity by ~30%) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

- Substituent effects : Adding electron-withdrawing groups (e.g., –NO₂) improves antimicrobial potency but may reduce solubility.

- Hybrid molecules : Conjugation with quinoline or benzofuran moieties enhances anticancer activity (IC₅₀ = 12–25 µM) .

- Steric effects : tert-Butyl groups improve metabolic stability but may hinder target binding .

Q. How do researchers resolve contradictions in biological data?

- Case study : A derivative showed high in vitro antifungal activity (MIC = 8 µg/mL) but poor in vivo efficacy due to rapid hepatic clearance. Solutions include:

Q. What computational methods predict the compound’s interaction with biological targets?

Q. How are advanced synthetic techniques (e.g., flow chemistry) applied to scale up production?

- Continuous flow reactors : Achieve 80% yield for gram-scale synthesis with residence times <10 minutes.

- Automated platforms : Enable high-throughput screening of reaction conditions (e.g., temperature, catalyst loading) .

Methodological Guidance

Q. How to optimize reaction conditions for alkylation of the thiol group?

- Solvent selection : Methanol or propan-2-ol maximizes yields (75–90%) due to polarity matching.

- Catalysts : K₂CO₃ (10 mol%) accelerates alkylation kinetics .

- Monitoring : TLC (hexane/ethyl acetate 7:3) confirms reaction completion .

Q. What analytical techniques validate compound purity and structure?

- HPLC-DAD/MS : Retention time <5 minutes with >98% purity (C18 column, acetonitrile/water gradient).

- ¹H/¹³C NMR : Key signals include:

- δ 1.35 ppm (tert-butyl CH₃).

- δ 13.2 ppm (thiol SH, disappears upon alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。